molecular formula C17H15NO5S B2996157 methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1358766-64-9

methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2996157
CAS No.: 1358766-64-9
M. Wt: 345.37
InChI Key: NRYDVMWONVZTJU-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 2-methoxyphenyl group at position 4 and a methyl ester at position 2.

Properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-22-14-9-5-3-7-12(14)18-11-16(17(19)23-2)24(20,21)15-10-6-4-8-13(15)18/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYDVMWONVZTJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in treating various diseases, such as cancer and cardiovascular disorders. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism of action can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight Key Features Reference
Methyl 6-bromo-4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 6-Br, 4-(3-OCH₃) 424.265 Bromine increases steric bulk; 3-methoxyphenyl alters electronic environment.
Methyl 2-ethyl-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 2-Et, 4-OH 283.3 (analog) Hydroxy group enables intramolecular H-bonding; ethyl enhances lipophilicity.
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-OEt, 2-Me 283.3 (analog) Ethoxy group shortens C–O bond (1.336 Å vs. 1.352 Å) due to lack of H-bonding.
Methyl 4-acetoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 4-OAc, 2-Me 313.3 (calculated) Acetoxy group allows ester hydrolysis, potentially acting as a prodrug.
Methyl 4-(3-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide 4-(3-OCH₃) 345.4 3-Methoxy substituent alters steric and electronic properties vs. 2-OCH₃.
Key Observations:
  • Electronic Effects : Bromine in the 6-bromo analog () increases electron-withdrawing effects, which may reduce reactivity compared to the methoxy-substituted target compound.
  • Hydrogen Bonding : Hydroxy-substituted analogs (e.g., ) form intramolecular O–H⋯O bonds, enhancing stability and influencing solubility .

Conformational and Crystallographic Trends

  • Thiazine Ring Conformation : Most analogs adopt a distorted half-chair conformation, with deviations influenced by substituents. For example:
    • The allyl-substituted compound () exhibits a planar S1/C1/C6/C7 arrangement, while the N1 atom deviates by 0.345 Å due to pyramidal geometry .
    • Ethyl and propyl substituents () introduce greater distortion, impacting crystal packing .
  • Intermolecular Interactions :
    • Weak C–H⋯O hydrogen bonds dominate in analogs like Methyl 2-allyl-4-hydroxy-... (), forming zigzag chains along crystal axes .
    • π-π interactions (e.g., centroid separation of 3.619 Å in ) stabilize crystal structures in ethoxy-substituted derivatives .

Biological Activity

Methyl 4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (commonly referred to as MBT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H15NO5S
  • Molecular Weight : 345.4 g/mol
  • CAS Number : 1358766-64-9

The compound features a benzothiazine core structure that is modified with a methoxyphenyl group and a carboxylate moiety. This unique structure contributes to its biological activity.

MBT and related benzothiazine derivatives exhibit various biological activities attributed to their ability to interact with specific biochemical pathways:

  • Antimicrobial Activity : Compounds in the benzothiazine class have shown effectiveness against bacterial strains, including Bacillus subtilis .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on tumorigenic cell lines, indicating potential as anticancer agents .
  • Antiinflammatory Effects : Similar compounds are known for their analgesic properties and are utilized as non-steroidal anti-inflammatory drugs (NSAIDs), such as Piroxicam and Meloxicam .

Biological Activities

The biological activities of MBT can be summarized in the following table:

Activity Type Description References
AntimicrobialExhibits activity against various bacterial strains.
AnticancerShows selective cytotoxicity against certain cancer cell lines.
AntiinflammatoryFunctions as an NSAID, providing pain relief and reducing inflammation.
AntidiabeticPotential modulators of glucose metabolism pathways.
Cardiovascular EffectsSome derivatives may act on KATP channels, influencing cardiovascular health.

Case Studies and Research Findings

Several studies have highlighted the biological potential of MBT and its derivatives:

  • Antimicrobial Study :
    A study demonstrated that MBT exhibited significant antibacterial activity against Bacillus subtilis. The mechanism was linked to the disruption of bacterial cell wall synthesis .
  • Cytotoxicity Assessment :
    Research conducted on various benzothiazine derivatives indicated that MBT showed promising results in inhibiting the proliferation of cancer cells in vitro, suggesting its potential as a lead compound for anticancer drug development .
  • Inflammation Modulation :
    In vivo studies indicated that MBT could reduce inflammation markers in animal models, supporting its use as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetics of MBT is crucial for assessing its therapeutic potential:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Metabolism : The presence of the methoxy group may influence metabolic pathways, potentially leading to active metabolites.
  • Excretion : Renal excretion is anticipated; however, specific studies are required to confirm this.

Q & A

Q. What are the standard synthetic routes for preparing 1,2-benzothiazine 1,1-dioxide derivatives, and how are reaction conditions optimized?

Answer: The synthesis typically involves alkylation or acylation of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate precursors. For example, ethyl iodide and anhydrous potassium carbonate in acetonitrile under reflux for 7 hours yield ethoxy-substituted derivatives with 77.8% efficiency after purification via slow solvent evaporation . Key optimizations include controlling stoichiometry (excess alkylating agent), maintaining anhydrous conditions, and using bases like K₂CO₃ to deprotonate reactive hydroxyl groups.

Q. How is the crystal structure of methyl-substituted benzothiazine derivatives determined, and what conformational features are observed?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The thiazine ring often adopts a distorted half-chair conformation, with deviations from planarity (e.g., pyramidal geometry at N1 due to methyl substitution). Bond lengths (e.g., C9–O4 = 1.336–1.352 Å) and intermolecular interactions (C–H⋯S, C–H⋯O, π-π stacking) are quantified using software like APEX2 . These features are critical for understanding packing efficiency and stability.

Q. What spectroscopic methods are used to confirm the identity of substituted benzothiazines?

Answer: Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are standard. For example:

  • ¹H NMR distinguishes methoxy (δ ~3.8 ppm) and aromatic protons (δ ~6.5–8.0 ppm).
  • IR confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1150–1300 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do substituents at the 4-position influence the biological activity of benzothiazine 1,1-dioxides?

Answer: Substituents like methoxy or acetoxy groups modulate electronic and steric properties, affecting binding to targets such as cyclooxygenase (COX) or endothelin receptors. For instance, 4-ethoxy derivatives show enhanced anti-inflammatory activity compared to hydroxyl analogs due to increased lipophilicity and metabolic stability . Structure-activity relationship (SAR) studies require iterative synthesis, docking simulations, and in vitro assays (e.g., COX-2 inhibition).

Q. What intermolecular interactions govern the crystallographic packing of benzothiazine derivatives, and how do they impact material properties?

Answer: π-π interactions (centroid separations ~3.6 Å) and hydrogen bonds (e.g., C–H⋯O, S=O⋯H) stabilize crystal lattices. For example, methyl 4-acetoxy derivatives form centrosymmetric dimers via π-π stacking, which may correlate with solubility and melting behavior (e.g., m.p. 147°C for ethoxy analogs) . Pair distribution function (PDF) analysis can further resolve short-range order in amorphous phases.

Q. How can microwave-assisted synthesis improve the efficiency of benzothiazine derivative preparation?

Answer: Microwave irradiation reduces reaction times (from hours to minutes) and enhances yields by promoting uniform heating. For example, coupling ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate with benzohydrazides under microwaves achieves 70–85% yields for carbohydrazide derivatives, vs. 50–60% via conventional reflux . Optimization parameters include power (300–600 W), solvent (DMF or acetonitrile), and catalyst (e.g., K₂CO₃).

Q. What analytical challenges arise in resolving structural contradictions between computational models and experimental data?

Answer: Discrepancies in bond lengths (e.g., C9–O4 variations up to 0.016 Å between SC-XRD and DFT) may arise from crystal packing forces or electron correlation effects. Hybrid methods like QM/MM (quantum mechanics/molecular mechanics) simulations reconcile these differences by incorporating environmental effects . Refinement tools (e.g., SHELXL) adjust thermal parameters (Ueq) to account for dynamic disorder.

Methodological Considerations

  • Synthetic Reproducibility: Ensure strict anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis of sulfonyl intermediates .
  • Crystallization: Slow solvent evaporation (chloroform/ethanol mixtures) yields high-quality single crystals for SC-XRD .
  • Data Validation: Cross-check SC-XRD results with Cambridge Structural Database (CSD) entries to identify outliers in bond angles or torsion angles .

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